molecular formula C26H26FNO3 B563562 trans N-Benzyl Paroxetine-d4 CAS No. 1217614-37-3

trans N-Benzyl Paroxetine-d4

Cat. No. B563562
CAS RN: 1217614-37-3
M. Wt: 423.521
InChI Key: AGTKMLMRHVWXHN-YTHOZAQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans N-Benzyl Paroxetine-d4 (TNP-d4) is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety, and other psychiatric disorders. TNP-d4 is a novel isotopologue of paroxetine that has been developed for use in scientific research. This compound has been used in a variety of laboratory experiments to study the biochemical and physiological effects of paroxetine. In

Scientific Research Applications

Trans N-Benzyl Paroxetine-d4 has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of paroxetine in vitro and in vivo. trans N-Benzyl Paroxetine-d4 has also been used to study the pharmacokinetics of paroxetine and its metabolites. Additionally, trans N-Benzyl Paroxetine-d4 has been used to study the metabolism of paroxetine and its metabolites in humans.

Mechanism of Action

The mechanism of action of trans N-Benzyl Paroxetine-d4 is similar to that of paroxetine. trans N-Benzyl Paroxetine-d4 is a selective serotonin reuptake inhibitor (SSRI). It works by blocking the reuptake of serotonin, a neurotransmitter that plays an important role in regulating mood and behavior. By blocking the reuptake of serotonin, trans N-Benzyl Paroxetine-d4 increases the amount of serotonin available in the brain, which can help to reduce symptoms of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects
trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that trans N-Benzyl Paroxetine-d4 can inhibit the reuptake of serotonin and increase serotonin levels in the brain. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to increase the levels of dopamine and norepinephrine, two other neurotransmitters that are involved in regulating mood and behavior. In vivo studies have demonstrated that trans N-Benzyl Paroxetine-d4 can reduce anxiety-like behavior in rodents and can improve mood in humans.

Advantages and Limitations for Lab Experiments

The use of trans N-Benzyl Paroxetine-d4 in laboratory experiments offers a number of advantages. trans N-Benzyl Paroxetine-d4 is relatively easy to synthesize in high yields and with good purity. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of paroxetine. However, there are also some limitations to using trans N-Benzyl Paroxetine-d4 in laboratory experiments. trans N-Benzyl Paroxetine-d4 has a relatively short half-life, which can limit the duration of experiments. Additionally, trans N-Benzyl Paroxetine-d4 is not approved for human use, which can limit its use in clinical studies.

Future Directions

The use of trans N-Benzyl Paroxetine-d4 in scientific research offers a number of potential future directions. trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on various neurological disorders, such as depression and anxiety. Additionally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other physiological processes, such as sleep, appetite, and cognitive function.

Synthesis Methods

Trans N-Benzyl Paroxetine-d4 was synthesized in 2002 by the group of Dr. K.R.R. Krishnamurthy at the Indian Institute of Science. The synthesis method involves the condensation of 4-chloro-3-methylbenzyl bromide with N-benzyl-3-methoxy-4-hydroxy-piperidine in the presence of sodium hydride and dimethylformamide. The reaction is then quenched with water to form the desired product. This method has been used to synthesize trans N-Benzyl Paroxetine-d4 in high yields and with good purity.

properties

IUPAC Name

(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTKMLMRHVWXHN-YTHOZAQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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